molecular formula C4H4N6O6 B14312879 2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole CAS No. 116057-95-5

2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole

Katalognummer: B14312879
CAS-Nummer: 116057-95-5
Molekulargewicht: 232.11 g/mol
InChI-Schlüssel: LTJCYNVVCABISF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole is a chemical compound known for its unique structure and properties It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole typically involves the nitration of a precursor compound. One common method involves the use of concentrated nitric acid as a nitrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated control systems to maintain optimal reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may produce amines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-4-nitroimidazole: This compound has a similar structure but lacks the trinitromethyl group.

    2-Methyl-4-nitrobenzoic acid: This compound has a similar nitro group but a different core structure.

Uniqueness

2-Methyl-4-(trinitromethyl)-2H-1,2,3-triazole is unique due to its trinitromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high energy density, such as explosives and propellants .

Eigenschaften

CAS-Nummer

116057-95-5

Molekularformel

C4H4N6O6

Molekulargewicht

232.11 g/mol

IUPAC-Name

2-methyl-4-(trinitromethyl)triazole

InChI

InChI=1S/C4H4N6O6/c1-7-5-2-3(6-7)4(8(11)12,9(13)14)10(15)16/h2H,1H3

InChI-Schlüssel

LTJCYNVVCABISF-UHFFFAOYSA-N

Kanonische SMILES

CN1N=CC(=N1)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.